molecular formula C19H14FN3O2 B2361347 6-fluoro-1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1358956-94-1

6-fluoro-1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2361347
CAS No.: 1358956-94-1
M. Wt: 335.338
InChI Key: PQFBXDUAPLLUFC-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H14FN3O2 and its molecular weight is 335.338. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of fluoroquinolone derivatives, including those related to the specified compound, in antitumor activities. The synthesis of oxadiazole Mannich base derivatives from fluoroquinolones has been explored as a method to transform antibacterial compounds into antitumor agents. These compounds have shown significant potency against Hep-3B cancer cell lines, with variations in activity based on the nature of the substituent amines used in their synthesis (Hu Guoqianga, 2012).

Antimicrobial Agents

The compound and its related derivatives have been studied for their antibacterial properties. A series of compounds including 6-fluoro- and 6,8-difluoro derivatives have been synthesized, showing excellent antibacterial activities with high blood levels after oral administration in mice, indicating their potential as effective antimicrobial agents (T. Uno et al., 1987).

GABAA/Benzodiazepine Receptor Interactions

Studies have identified derivatives that act as antagonists, partial agonists, and full agonists at the GABAA/benzodiazepine receptor. These compounds, including those with oxadiazole rings, bind with high affinity to the receptor and exhibit a range of intrinsic efficacies. The research suggests these compounds could serve as new leads for developing drugs targeting this receptor system (R. Tenbrink et al., 1994).

Synthesis and Biological Evaluation

Newer derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These studies reveal the broad biodynamic activities of quinolines and their potential use as potent therapeutic agents, underscoring the importance of structural modifications in enhancing biological efficacy (Viral J. Faldu et al., 2014).

Properties

IUPAC Name

6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c1-11-5-3-4-6-13(11)18-21-19(25-22-18)15-10-23(2)16-8-7-12(20)9-14(16)17(15)24/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFBXDUAPLLUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.